3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

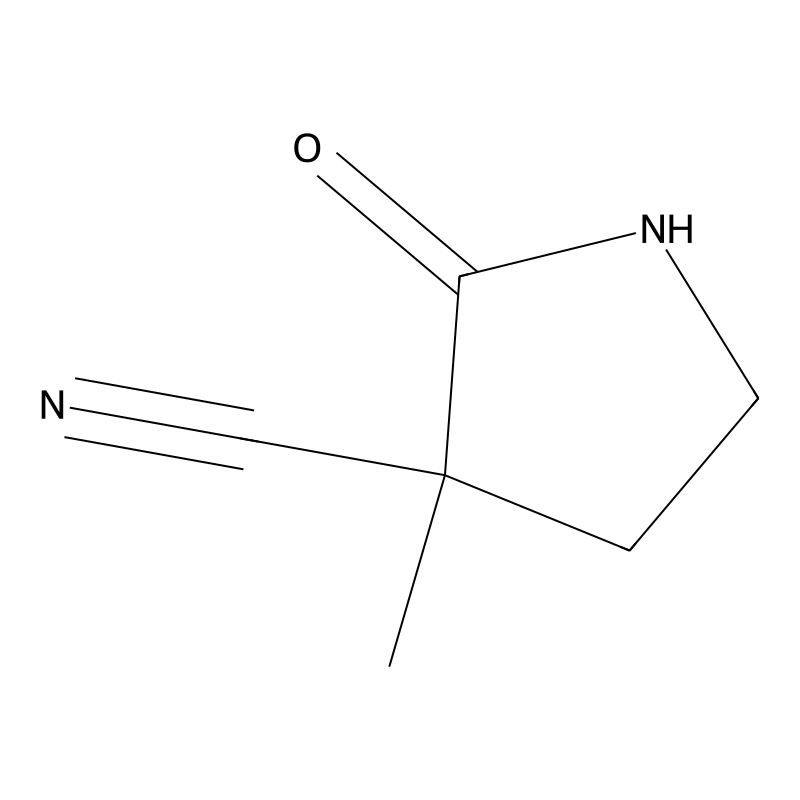

3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo- is a chemical compound with the molecular formula . It is also known by its IUPAC name, 3-methyl-2-oxopyrrolidine-3-carbonitrile. This compound features a pyrrolidine ring with a carbonitrile group and a ketone functionality, which contribute to its reactivity and potential biological activity. The presence of these functional groups allows for a variety of chemical transformations and interactions with biological systems.

- Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxo derivatives.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride, which converts the nitrile group to an amine group or reduces the ketone to an alcohol.

- Substitution: Nucleophilic substitution reactions can occur with alkyl halides, resulting in various substituted derivatives. Common solvents for these reactions include dichloromethane, and catalysts such as palladium on carbon may be used under varying temperatures.

These reactions highlight the versatility of 3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo- in synthetic organic chemistry, particularly in the development of more complex molecules .

Research into the biological activity of 3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo- suggests it may interact with various biological molecules. Its structure allows it to act as a potential inhibitor for enzymes such as prolyl oligopeptidase (POP), which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's ability to penetrate the blood-brain barrier enhances its attractiveness for therapeutic applications in treating cognitive disorders .

Additionally, studies indicate that derivatives of cyanopyrrolidine compounds exhibit significant biological effects, including antiamnesic properties in animal models .

The synthesis of 3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo- can be achieved through several methods:

- Reaction of 3-Methylpyrrolidine with Cyanogen Bromide: This method involves treating 3-methylpyrrolidine with cyanogen bromide under controlled conditions to introduce the carbonitrile group.

- Alternative Synthetic Routes: Other synthetic pathways may involve variations in starting materials or reaction conditions that yield the desired compound while maintaining structural integrity.

These synthetic methods are crucial for producing this compound for both research and industrial applications .

3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo- has a wide range of applications across various fields:

- Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules and is a building block for developing new chemical compounds.

- Pharmaceutical Development: Its potential therapeutic properties make it a candidate for drug discovery and development, particularly in creating inhibitors for specific enzymes relevant to neurodegenerative diseases.

- Industrial Use: The compound is utilized in producing specialty chemicals and materials, contributing to advancements in various industrial processes .

Studies on the interactions of 3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo- with biological targets are essential for understanding its potential therapeutic effects. Research indicates that this compound can modulate enzyme activity by binding to specific sites on target proteins. For instance, it may interact with prolyl oligopeptidase through covalent modification at its active site, influencing pathways related to learning and memory processes .

Further interaction studies are necessary to elucidate the precise mechanisms by which this compound exerts its effects and to identify other potential molecular targets.

3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo- can be compared with several similar compounds based on structural and functional characteristics:

| Compound Name | IUPAC Name | Key Differences |

|---|---|---|

| 2-Oxopyrrolidine-3-carbonitrile | 2-Oxopyrrolidine-3-carbonitrile | Different positioning of the oxo group |

| 3-Methyl-2-oxopyrrolidine-3-carbonitrile | 3-Methyl-2-oxopyrrolidine-3-carbonitrile | Variation in substituents on the pyrrolidine ring |

| (3R)-3-Methyl-2-Oxopyrrolidine-3-carboxylic acid | (R)-3-Methyl-2-Oxopyrrolidine-3-carboxylic acid | Contains a carboxylic acid instead of a nitrile |

These compounds share core structural elements but differ in functional groups or substituent positions, which influence their chemical reactivity and biological activity. The unique combination of a carbonitrile group and ketone functionality in 3-Pyrrolidinecarbonitrile, 3-methyl-2-oxo-, distinguishes it from others in terms of potential applications and interactions within biological systems .